Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methoxyphenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include refluxing the mixture in ethanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include pyrrole-2-carboxylic acids, alcohol derivatives, and various substituted pyrrole compounds.
Scientific Research Applications
Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazole
Uniqueness
Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-9-8-12(15-13(9)14(16)18-3)10-4-6-11(17-2)7-5-10/h4-8,15H,1-3H3 |
InChI Key |
SBMAUJALPVPTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
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